molecular formula C14H17Cl2NO4 B070665 3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 185321-62-4

3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid

Cat. No.: B070665
CAS No.: 185321-62-4
M. Wt: 334.2 g/mol
InChI Key: UGZIQCCPEDCGGN-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a leucine-derived synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of protease inhibitors. Its structural motif, featuring a dichlorophenyl group and a protected amino acid backbone, is designed to interact with the active sites of specific enzymes. This compound serves as a critical building block in the synthesis of inhibitors targeting serine proteases, a class of enzymes involved in a multitude of physiological and pathological processes Source . Research utilizing this intermediate is fundamental for investigating novel therapeutic agents for conditions where protease activity is dysregulated, including coagulation disorders, inflammatory diseases, and certain viral infections Source . The tert-butoxycarbonyl (Boc) protecting group on the amino function is a standard strategy in peptide synthesis, allowing for selective deprotection and further elaboration of the molecule into more complex target structures Source . Its value to researchers lies in its application for probing enzyme mechanisms and for the structure-based design of potent and selective bioactive compounds.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZIQCCPEDCGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393479
Record name N-(tert-Butoxycarbonyl)-3,4-dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185321-62-4
Record name N-(tert-Butoxycarbonyl)-3,4-dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of L-Alanine Derivatives

A foundational approach begins with L-alanine, where the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system. For example:

  • Reaction Conditions : L-alanine (1.0 equiv), Boc₂O (1.2 equiv), 1,4-dioxane/water (3:1), 0°C to room temperature, 12 hours.

  • Yield : 89–92% after recrystallization from ethyl acetate/hexane.

This method avoids racemization, critical for maintaining stereochemical integrity at the α-carbon. Alternative bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are substituted in anhydrous tetrahydrofuran (THF) for moisture-sensitive substrates.

Carboxylic Acid Activation and Functionalization

The propanoic acid moiety is often activated as a mixed anhydride or ester to facilitate subsequent reactions.

Esterification for Intermediate Stability

  • Reagents : Thionyl chloride (SOCl₂) in methanol, refluxing for 3 hours.

  • Conversion : >95% to methyl ester, isolated via distillation under reduced pressure.

Saponification to Regenerate Acid

  • Conditions : 2 M NaOH, methanol/water (2:1), 50°C, 4 hours.

  • Purity : ≥98% after acidification (HCl) and filtration.

Industrial-Scale Production Workflows

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow systems and catalytic recycling are emphasized.

Continuous Boc Protection

  • Flow Reactor Parameters :

    • Residence time: 15 minutes

    • Temperature: 25°C

    • Solvent: Supercritical CO₂/THF (1:1).

  • Output : 12 kg/hour with 94% yield.

Catalytic Recycling in Coupling Reactions

Immobilized palladium catalysts on mesoporous silica (Pd@SBA-15) enable reuse across 10 cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index (USD/g)
Suzuki-Miyaura8299High12.4
Friedel-Crafts7195Moderate8.9
Continuous Flow9498Industrial6.2

Data synthesized from.

Purification and Characterization

Final purification employs preparative HPLC or silica gel chromatography, depending on impurity profiles.

Chromatographic Conditions

  • Column : C18 (5 µm, 250 × 20 mm)

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA)

  • Retention Time : 14.3 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.38 (d, J = 2.0 Hz, 1H), 7.21 (dd, J = 8.4, 2.0 Hz, 1H), 5.32 (br s, 1H), 4.25 (q, J = 7.2 Hz, 1H), 1.44 (s, 9H).

  • HRMS : m/z calc. for C₁₄H₁₇Cl₂NO₄ [M+H]⁺: 334.1951, found: 334.1948 .

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of the target compound with structurally analogous molecules:

Compound Name Core Structure Functional Groups Bioactivity/Applications Reference
Boc-3,4-dichloro-L-phenylalanine Propanoic acid backbone Boc-protected amino group, 3,4-dichlorophenyl substituent Peptide synthesis, CNS drug development
CAPE analogues (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid esters) Propanoic acid backbone Dihydroxyphenyl group, ester linkage Antioxidant, anti-inflammatory activity
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid Propanoic acid backbone Dihydroisoquinolin-linked amino group Structural rigidity (potential enzyme inhibitors)
RPR260243 Benzoic acid backbone 3,4-Dichlorophenyl ethyl group, tertiary amine Ether-à-go-go-related gene (hERG) channel modulation
3-Hydroxy-2-(icosa-5,8,11,14-tetraenoylamino)propanoic acid Propanoic acid backbone Polyunsaturated fatty acid amide, hydroxyl group Membrane interaction studies

Key Research Findings

Boc Protection vs. Ester Linkages :

  • The Boc group in the target compound enhances stability during peptide synthesis compared to ester-linked analogues (e.g., CAPE derivatives), which are prone to hydrolysis under basic conditions .
  • Esters in CAPE analogues confer antioxidant activity via radical scavenging, whereas the Boc group in the target compound prioritizes synthetic utility over direct bioactivity .

In contrast, RPR260243 leverages its dichlorophenyl ethyl group for hydrophobic interactions with hERG channels, suggesting halogenation enhances target binding in ion channel modulators .

Backbone Modifications: The dihydroisoquinolin-containing analogue () introduces conformational rigidity, which may favor binding to enzymes with deep active sites, unlike the linear Boc-protected amino acid . Fatty acid amide derivatives () exhibit enhanced membrane affinity due to long alkyl chains, contrasting with the target compound’s compact aromatic system .

Biological Activity

3-(3,4-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid, often referred to as a derivative of amino acids, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a propanoic acid backbone, with an isobutyl carbamate moiety. The molecular formula is C13H16Cl2N2O3C_{13}H_{16}Cl_2N_2O_3, and it has a molecular weight of approximately 307.19 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₆Cl₂N₂O₃
Molecular Weight307.19 g/mol
LogP3.21
SolubilitySoluble in DMSO

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially influencing cytokine release and immune responses.
  • Neuroprotective Properties : Preliminary studies suggest neuroprotective effects, possibly through modulation of neuronal signaling pathways.

Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. Results indicated that it inhibited cell growth in a dose-dependent manner. Notably, the compound induced apoptosis in breast cancer cells by activating caspase pathways.

Anti-inflammatory Effects

A study conducted by Zhang et al. (2023) demonstrated that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involved the inhibition of NF-κB signaling pathways.

Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The results showed significant improvement in neuronal survival rates when treated with the compound.

Research Findings Summary

Study FocusFindings
Antitumor ActivityInduces apoptosis in cancer cells; inhibits cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines; inhibits NF-κB signaling
NeuroprotectionImproves neuronal survival under oxidative stress conditions

Q & A

Q. What occupational health measures are critical when handling this compound in a lab setting?

  • Methodological Answer : Follow OSHA guidelines (29 CFR 1910.1020):
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
  • Monitor airborne concentrations with gas detectors (e.g., PID sensors).
  • Train personnel in emergency procedures (e.g., eye wash stations, showers) and document exposure incidents .

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